molecular formula C19H32N4O2S B14086301 8-(butylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-(butylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14086301
M. Wt: 380.6 g/mol
InChI Key: WYKDQOVHTKYAAW-UHFFFAOYSA-N
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Description

8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylthio group at the 8th position, a methyl group at the 3rd position, and a nonyl group at the 7th position. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butylthiol, followed by the introduction of the nonyl group through a Friedel-Crafts alkylation reaction. The methyl group can be introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl groups.

    Substitution: The nonyl and butylthio groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways. The presence of the butylthio and nonyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-butylthio-7-hexyl-3-methyl-1,3,7-trihydropurine-2,6-dione
  • 8-butylthio-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
  • 8-butylthio-3-methyl-7-octyl-1,3,7-trihydropurine-2,6-dione

Uniqueness

8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The nonyl group at the 7th position significantly increases its hydrophobicity compared to shorter alkyl chains, potentially enhancing its membrane permeability and bioavailability. The butylthio group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C19H32N4O2S

Molecular Weight

380.6 g/mol

IUPAC Name

8-butylsulfanyl-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-11-12-13-23-15-16(20-19(23)26-14-7-5-2)22(3)18(25)21-17(15)24/h4-14H2,1-3H3,(H,21,24,25)

InChI Key

WYKDQOVHTKYAAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

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